

The Piperidine Scaffold: A Comparative Guide to Bioactivity in CNS Research

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Compound of Interest

Compound Name: **1-(2-Furoyl)piperidin-4-amine**

Cat. No.: **B2666891**

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The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its recurring presence in a multitude of biologically active compounds targeting the central nervous system (CNS).^[1] Its conformational flexibility and capacity for diverse molecular interactions have established it as a foundational element in the development of therapeutics for a range of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and chronic pain.^{[1][2]}

This guide delves into a comparative analysis of piperidine analogs, with a specific focus on understanding how subtle structural modifications influence their performance in various bioassays. We will use **1-(2-Furoyl)piperidin-4-amine** as our central reference structure to explore the structure-activity relationships (SAR) that govern the potency and selectivity of this versatile chemical class. While specific bioassay data for **1-(2-Furoyl)piperidin-4-amine** is not extensively available in public literature, its structure provides an excellent framework for discussing the impact of substitutions on the piperidine core.

Comparative Bioactivity: Decoding Structure-Activity Relationships

The biological activity of piperidine analogs is exquisitely sensitive to their chemical structure. By examining related compounds, we can infer the potential bioactivity of **1-(2-Furoyl)piperidin-4-amine** and understand the broader principles guiding the design of novel CNS drug candidates. We will focus our analysis on two of the most common targets for piperidine-based compounds: dopamine and opioid receptors.

Dopamine Receptor Ligands

Dopamine receptors, particularly the D2-like subtypes (D2, D3, and D4), are critical targets in the treatment of psychosis and motor disorders.^[3] The 1,4-disubstituted piperidine motif is a well-established pharmacophore for dopamine receptor antagonists.^[3]

The structure of **1-(2-Furoyl)piperidin-4-amine** contains key features that can be modulated to tune its affinity and selectivity for dopamine receptor subtypes. The furoyl group, an aromatic system, can engage in π - π stacking interactions within the receptor binding pocket.^[4] The piperidine ring itself provides a basic nitrogen atom, which is often crucial for a salt bridge interaction with an acidic residue, such as an aspartate in the D4 receptor.^[4]

Table 1: Comparative Bioactivity of Piperidine Analogs at Dopamine Receptors

Compound ID	Structure	Target Receptor	Bioassay Type	Ki (nM)	EC50/IC50 (nM)	Selectivity	Reference
1	3-benzyloxy piperidine analog	D4	Radioligand Binding	121	-	>30-fold vs D2/D3	[2]
2	(S)-enantiomer of a 3-benzyloxy piperidine analog	D4	Radioligand Binding	<100	-	Selective for D4	[2]
3	(R)-enantiomer of a 3-benzyloxy piperidine analog	D4	Radioligand Binding	1980	-	15-fold less active than (S)	[2]
4	4-benzylpiperidine analog	D4	Radioligand Binding	High Affinity	-	Selective for D4	[5]
5	4-butylpiperidine analog	D4	Radioligand Binding	Moderate Affinity	-	-	[5]

Ki: Inhibitor constant, a measure of binding affinity. EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

The data in Table 1 illustrates that modifications to the substituent on the piperidine nitrogen and the stereochemistry of the piperidine ring can dramatically alter binding affinity and selectivity for the D4 receptor. For instance, the introduction of a benzyloxy group at the 3-

position of the piperidine ring can lead to potent and selective D4 antagonists.^[2] Furthermore, stereochemistry plays a critical role, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.^[2] The nature of the substituent at the 4-position also influences activity, with a benzyl group often conferring higher affinity than a butyl chain.^[5]

Opioid Receptor Ligands

The piperidine scaffold is also a key component of many opioid receptor modulators, which are crucial for pain management.^{[6][7]} Dual-acting ligands that target both the μ -opioid receptor (MOR) and the δ -opioid receptor (DOR) are of particular interest for developing analgesics with reduced side effects.^{[6][8]}

In the context of **1-(2-Furoyl)piperidin-4-amine**, the N-furoyl group and the 4-amino substituent are key handles for modification to achieve desired opioid receptor activity profiles. For example, replacing the N-acyl group with a more extended N-alkyl or N-aralkyl chain can significantly enhance MOR agonism.

Table 2: Comparative Bioactivity of Piperidine Analogs at Opioid Receptors

Compound ID	Structure	Target Receptor(s)	Bioassay Type	Ki (nM)	EC50 (nM)	Functional Activity	Reference
6	4-substituted piperidine e	MOR/DO R	Radioligand Binding	MOR: <10, DOR: <20	-	MOR partial agonist	[6]
7	Benzylpiperidine derivative	MOR/σ1R	Radioligand Binding	MOR: 56.4, σ1R: 11.0	-	MOR agonist	[7]
8	3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analog	MOR	Radioligand Binding	0.0034	0.68	Potent MOR agonist	[9]
9	(3R, 4S)-enantiomer of Compound 8	MOR	Radioligand Binding	0.0021	0.0013	Highly potent MOR agonist	[9]
10	1-substituted 4-(3-hydroxyphenyl)piperazine	MOR/DO R/KOR	[35S]GTP S	Ke (MOR): 8.47	-	Pure antagonist	[10]

Ke: Equilibrium dissociation constant for an antagonist.

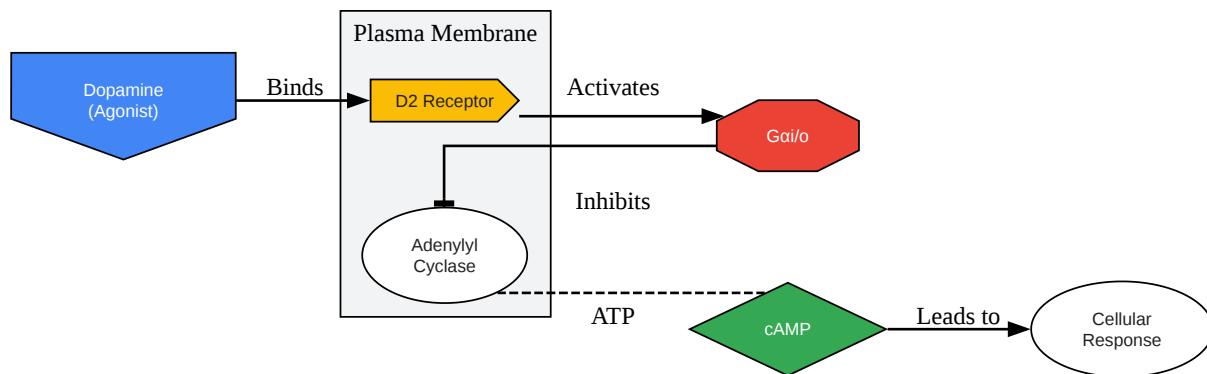
The data in Table 2 highlights the remarkable potency that can be achieved with specific substitution patterns on the piperidine ring. For instance, compound 8 and its stereoisomer 9 demonstrate picomolar binding affinity and potent agonism at the MOR, showcasing the importance of the 3- and 4-substituents on the piperidine ring.^[9] In contrast, replacing the piperidine core with a piperazine and modifying the substituents can lead to pure opioid receptor antagonists, as seen with compound 10.^[10]

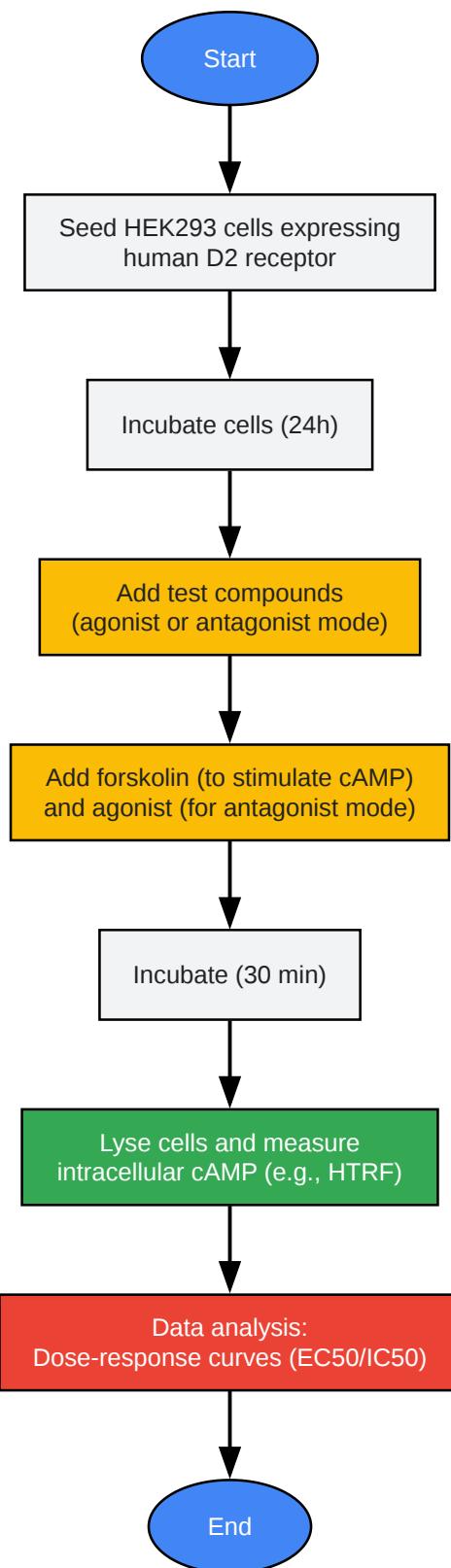
Key Molecular Targets and Signaling Pathways

The therapeutic effects of piperidine analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which trigger intracellular signaling cascades.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled receptor.^[11] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This, in turn, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.^[12] D2 receptor activation also modulates ion channels and other signaling pathways that regulate neuronal excitability and gene expression.^[11]





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Caption: Workflow for a D2 receptor functional assay.

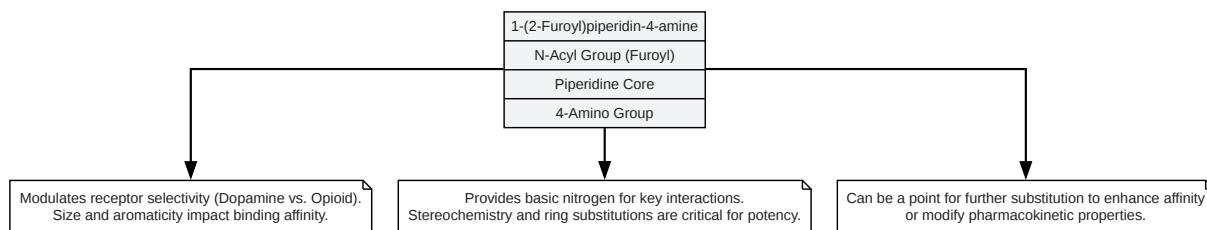
Step-by-Step Methodology

- Cell Culture:
 - Maintain HEK293 cells stably expressing the human dopamine D2 receptor in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
 - Plate cells in 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
- Compound Preparation:
 - Prepare serial dilutions of the test compounds (e.g., **1-(2-Furoyl)piperidin-4-amine** and other analogs) in assay buffer.
 - For antagonist testing, also prepare a solution of a known D2 receptor agonist at its EC80 concentration.
- Assay Procedure:
 - Agonist Mode:
 - Remove growth medium from the cells and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
 - Add the serially diluted test compounds to the wells.
 - Incubate at room temperature for 30 minutes.
 - Antagonist Mode:
 - Pre-incubate the cells with the serially diluted test compounds for 15-30 minutes.
 - Add a solution containing forskolin (to stimulate adenylyl cyclase) and the D2 agonist.
 - Incubate at room temperature for 30 minutes.
- cAMP Detection:

- Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor). [12] * Measure the signal (e.g., fluorescence ratio) using a microplate reader.
- Data Analysis:
 - Convert the raw data to cAMP concentrations using a standard curve.
 - Plot the cAMP concentration against the log of the test compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Structure-Activity Relationship (SAR) Summary

The analysis of various piperidine analogs allows us to establish a preliminary SAR framework for this class of compounds, which can guide the future design of novel ligands.



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